molecular formula C19H18N2O3S B2382296 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide CAS No. 329903-08-4

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2382296
CAS No.: 329903-08-4
M. Wt: 354.42
InChI Key: GWLUXDNFXSIVLZ-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis for Antimicrobial Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide derivatives have been synthesized using microwave-assisted methods, showing significant antimicrobial activity against various bacterial strains (Raval, Naik, & Desai, 2012).

Ultrasound-Promoted Synthesis and Cytotoxic Activity

Ultrasound irradiation has been employed for rapid synthesis of similar derivatives, with studies indicating potent cytotoxic activities against human cell lines (Gomha & Khalil, 2012).

Chemosensors for Cyanide Anions

Derivatives of this compound have been developed as chemosensors for detecting cyanide anions, displaying a color change observable by the naked eye (Wang et al., 2015).

Antibacterial and Antioxidant Activities

These compounds, through novel synthesis methods, have shown promising antibacterial and antioxidant properties in biological evaluations (Mahmoodi & Ghodsi, 2017).

Synthesis for Microbial Activity

A significant increase in reaction rates using microwave irradiation has been observed in the synthesis of these derivatives, with the compounds exhibiting notable microbial activity (Mostafa, El-Salam, & Alothman, 2013).

Antimicrobial, Antifungal, and Antimalarial Activities

Novel derivatives of these compounds have been tested for antimicrobial, antifungal, and antimalarial activities, showing potential in these areas (Shah, Patel, Rajani, & Karia, 2016).

Probe for Detecting Chromium Ions

A synthesized probe based on this compound has been used to detect Cr3+ ions in living cells, demonstrating quick color response and fluorescence quenching (Mani et al., 2018).

Gewald Reaction Synthesis

The compound has been synthesized via an environmentally friendly Gewald reaction, providing a method with mild reaction conditions and good yields (Kavitha et al., 2018).

Microwave Assisted Synthesis for Antimicrobial Activity

Another study highlights microwave-assisted synthesis techniques for creating these derivatives with significant antibacterial and antifungal activities (Raval, Desai, & Desai, 2008).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide are not fully elucidated. Compounds in the coumarin-thiazole class have been reported to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

In vitro evaluation of coumarin compounds, including this compound, has revealed cytotoxicity against various cell lines . The compound influences cell function by exerting cytotoxic effects, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that coumarin-thiazole hybrids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The stability, degradation, and long-term effects on cellular function of similar coumarin compounds have been studied .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Coumarin-thiazole hybrids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-known. Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h4-5,8-12H,1-3,6-7H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLUXDNFXSIVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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